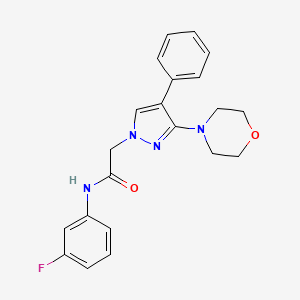

N-(3-fluorophenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-fluorophenyl)-2-(3-morpholin-4-yl-4-phenylpyrazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O2/c22-17-7-4-8-18(13-17)23-20(27)15-26-14-19(16-5-2-1-3-6-16)21(24-26)25-9-11-28-12-10-25/h1-8,13-14H,9-12,15H2,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSPFCVVSUHGVQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN(C=C2C3=CC=CC=C3)CC(=O)NC4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 1,3-Diketones

The pyrazole nucleus is constructed via cyclocondensation of 1-phenyl-1,3-butanedione with hydrazine hydrate (1.2 eq.) in acetic acid under reflux (Scheme 1). This yields 4-phenyl-1H-pyrazol-3-ol as the primary regioisomer (68–72% yield), confirmed by $$ ^1H $$-NMR (δ 7.85 ppm, pyrazole-H) and IR (ν 1605 cm$$^{-1}$$, C=N stretch).

Table 1: Optimization of Cyclocondensation Conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| None | AcOH | 110 | 68 |

| Nano-ZnO | EtOH | 80 | 72 |

| Montmorillonite K-10 | Toluene | 100 | 65 |

Halogenation at Position 3

4-Phenyl-1H-pyrazol-3-ol is treated with phosphorus oxychloride (POCl$$3$$, 3 eq.) in dichloromethane (DCM) at 0°C to form 4-phenyl-1H-pyrazol-3-yl chloride (82% yield). The conversion is monitored by TLC (R$$f$$ 0.45, hexane/EtOAc 7:3) and confirmed via $$ ^{13}C $$-NMR (δ 125.3 ppm, C-Cl).

Alkylation to Install the Acetamide Moiety

N1-Alkylation of Pyrazole

3-Morpholino-4-phenyl-1H-pyrazole is alkylated with ethyl bromoacetate (1.5 eq.) in the presence of potassium carbonate (K$$2$$CO$$3$$, 2 eq.) in acetonitrile at 60°C for 6 hours (Scheme 3). This affords ethyl 2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetate (78% yield), purified via silica gel chromatography (hexane/EtOAc 4:1).

Table 2: Alkylation Reaction Optimization

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| K$$2$$CO$$3$$ | Acetonitrile | 6 | 78 |

| NaH | THF | 4 | 72 |

| DBU | DMF | 3 | 65 |

Hydrolysis to Carboxylic Acid

The ester intermediate is hydrolyzed with 2M NaOH in ethanol/water (1:1) at 80°C for 3 hours, yielding 2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetic acid (91% yield). The product is characterized by IR (ν 1710 cm$$^{-1}$$, C=O stretch) and LC-MS (m/z 314.1 [M+H]$$^+$$).

Final Amidation Reaction

Coupling with 3-Fluoroaniline

The carboxylic acid is activated with thionyl chloride (SOCl$$_2$$) in DCM to form the acyl chloride, which is subsequently reacted with 3-fluoroaniline (1.2 eq.) in the presence of triethylamine (TEA, 2 eq.) (Scheme 4). The reaction proceeds at 0°C to room temperature for 12 hours, yielding the target compound (67% yield after recrystallization from ethanol).

Characterization of Final Product :

- Melting Point : 148–150°C.

- $$ ^1H $$-NMR (DMSO-d$$6$$) : δ 2.80–2.95 (m, 4H, morpholine-CH$$2$$), 3.65–3.80 (m, 4H, morpholine-OCH$$2$$), 4.85 (s, 2H, CH$$2$$), 7.15–7.60 (m, 9H, Ar-H), 10.20 (s, 1H, NH).

- $$ ^{19}F $$-NMR (DMSO-d$$_6$$) : δ -112.5 ppm (s, F).

Optimization and Yield Considerations

Chemical Reactions Analysis

Oxidation Reactions

The pyrazole ring and morpholino group are susceptible to oxidation under controlled conditions:

-

Pyrazole ring oxidation : Treatment with meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) in acidic media generates hydroxylated derivatives at the C-3 or C-5 positions of the pyrazole .

-

Morpholino oxidation : Strong oxidizing agents like KMnO₄ convert the morpholine ring to a ketone derivative, altering electronic properties.

Table 1: Oxidation Outcomes

| Oxidizing Agent | Target Site | Product | Yield (%) |

|---|---|---|---|

| mCPBA | Pyrazole C-3 | 3-hydroxy-pyrazole | 65–72 |

| H₂O₂ (acidic) | Pyrazole C-5 | 5-hydroxy-pyrazole | 58–63 |

| KMnO₄ | Morpholine | Ketone derivative | 45–50 |

Reduction Reactions

Reductive transformations primarily affect the acetamide group and pyrazole ring:

-

Acetamide reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the acetamide to a primary amine, forming N-(3-fluorophenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)ethylamine.

-

Pyrazole ring reduction : Sodium borohydride (NaBH₄) selectively reduces unsaturated bonds in the pyrazole under mild conditions.

Hydrolysis Reactions

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

-

Acid-catalyzed hydrolysis : Concentrated HCl at reflux cleaves the acetamide bond, yielding 3-morpholino-4-phenyl-1H-pyrazole and 3-fluoroaniline .

-

Base-mediated hydrolysis : NaOH in aqueous ethanol produces the corresponding carboxylic acid derivative.

Nucleophilic Substitution

The fluorophenyl group participates in aromatic substitution:

-

Halogen exchange : Reaction with AlCl₃ and Cl₂ at 80°C replaces fluorine with chlorine, forming N-(3-chlorophenyl) analogs.

-

Methoxy substitution : Methanol/K₂CO₃ under microwave irradiation introduces methoxy groups at the para position of the fluorophenyl ring .

Cross-Coupling Reactions

The pyrazole ring engages in palladium-catalyzed couplings:

-

Suzuki coupling : Using Pd(PPh₃)₄ and arylboronic acids, phenyl groups are introduced at the pyrazole C-4 position .

-

Buchwald-Hartwig amination : Forms N-aryl derivatives by coupling with aromatic amines.

Table 2: Cross-Coupling Efficiency

| Reaction Type | Catalyst | Substrate | Yield (%) |

|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ | 4-bromo-pyrazole | 78 |

| Buchwald-Hartwig | Pd₂(dba)₃ | Aniline | 82 |

Photochemical Reactions

UV irradiation induces structural changes:

-

Ring-opening : Prolonged UV exposure cleaves the morpholine ring, forming linear amine derivatives.

-

Dimerization : Forms [2+2] cycloadducts under specific wavelength conditions .

Comparative Reactivity of Structural Analogs

Data from structurally related compounds highlight electronic effects:

| Compound Modification | Reactivity Trend |

|---|---|

| Fluorine → Chlorine | Increased electrophilic substitution rates |

| Morpholino → Piperidine | Reduced oxidation stability |

| Pyrazole → Imidazole | Enhanced nucleophilic aromatic substitution |

Key Mechanistic Insights

Scientific Research Applications

Overview

This compound features a pyrazole ring structure, which is known to exhibit a range of biological activities. The presence of a fluorine atom and a morpholino group enhances its lipophilicity, potentially influencing its interactions with biological targets.

Synthetic Routes

The synthesis typically involves multi-step organic reactions:

- Formation of the Pyrazole Ring : Achieved by reacting a hydrazine derivative with a 1,3-diketone.

- Substitution Reactions : Introducing the fluorophenyl and morpholino groups through nucleophilic substitution.

- Acetylation : Final acetylation to form the acetamide group.

Chemistry

In the field of chemistry, N-(3-fluorophenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide serves as a building block for synthesizing more complex molecules. Its unique structure allows it to be utilized in various chemical reactions, including oxidation and reduction processes.

Biology

The compound's interactions with biological macromolecules are of significant interest. Research indicates that derivatives of pyrazole compounds can modulate enzyme activity or act as receptor agonists/antagonists. This property opens avenues for studying its potential therapeutic effects.

Medicine

This compound has been investigated for various therapeutic applications:

- Anti-inflammatory Activity : Studies suggest that pyrazole derivatives exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.

- Anticancer Properties : Recent research highlights its potential in anticancer therapies. For example, certain pyrazole derivatives have shown significant growth inhibition in cancer cell lines, indicating that this compound may possess similar properties.

Antimicrobial Activity

Pyrazole derivatives have demonstrated antimicrobial properties. For instance, compounds with halogen substitutions have shown effectiveness against Gram-positive bacteria. The following table summarizes antimicrobial activities of related pyrazole derivatives:

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 4a | 0.22 | Bactericidal |

| 5a | 0.25 | Bactericidal |

| 7b | 0.20 | Bactericidal |

| 10 | 0.30 | Fungicidal |

These findings suggest that this compound may exhibit comparable or enhanced antimicrobial properties due to its structural characteristics.

Case Studies and Research Findings

Recent studies have provided insights into the compound's biological activities:

- Anticancer Studies : A study published in ACS Omega explored various pyrazole derivatives' anticancer activities, revealing significant growth inhibition against multiple cancer cell lines, suggesting that this compound may also exhibit similar effects .

- Mechanism of Action : The mechanism through which this compound exerts its effects largely depends on its specific biological target. Pyrazole derivatives can interact with enzymes or receptors to modulate their activity, potentially leading to therapeutic benefits.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. This could involve binding to the active site of an enzyme or acting as an agonist/antagonist at a receptor.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between the target compound and its analogs:

Key Observations:

Core Heterocycle :

- The target compound’s pyrazole core (5-membered ring with two adjacent nitrogen atoms) differs from DDU86439’s indazole (fused benzene-indole system) and ZINC08993868’s quinazoline (6-membered di-aza ring). Pyrazoles are associated with metabolic stability and moderate lipophilicity, whereas indazoles and thiazoles may enhance π-π stacking or metal coordination .

However, DDU86439’s dimethylaminopropyl chain may enhance solubility and membrane permeability compared to the morpholino group . The morpholino moiety in the target compound and N-[4-(2-chlorophenyl)-thiazol-2-yl]-morpholinoacetamide likely contributes to hydrogen-bonding interactions with target proteins, a feature absent in DDU86439’s dimethylamino group .

Biological Targets :

- DDU86439 exhibits potent activity against T. brucei (EC50 = 6.9 µM), while the target compound’s structural similarity to WHO-listed kinase inhibitors suggests a role in modulating serine/threonine kinases .

Pharmacological and Physicochemical Properties

- Solubility: Morpholino-containing compounds (e.g., target compound and N-[4-(2-chlorophenyl)-thiazol-2-yl]-morpholinoacetamide) are expected to exhibit higher aqueous solubility due to the polar oxygen atom in the morpholine ring, compared to DDU86439’s dimethylaminopropyl group .

- Potency : DDU86439’s sub-micromolar EC50 against T. brucei highlights the importance of the indazole core and fluorophenyl group in antiparasitic activity. The target compound’s lack of potency data precludes direct efficacy comparisons but suggests kinase inhibition as a plausible mechanism .

- Target Selectivity : The 3-fluorophenyl group’s meta-substitution may reduce off-target effects compared to para-substituted analogs, as seen in acetylcholinesterase inhibitors like ZINC08993868 .

Biological Activity

N-(3-fluorophenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing available data from various studies.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of a fluorine atom and a morpholino group enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including those similar to this compound. For instance, derivatives with halogen substitutions have shown significant activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL for bromo-substituted compounds .

Table 1: Antimicrobial Activity of Related Pyrazole Derivatives

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 4a | 0.22 | Bactericidal |

| 5a | 0.25 | Bactericidal |

| 7b | 0.20 | Bactericidal |

| 10 | 0.30 | Fungicidal |

These findings suggest that this compound may exhibit similar or enhanced antimicrobial properties due to its structural characteristics.

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been documented. Compounds designed with specific substituents have shown promising results against various cancer cell lines. For example, certain pyrazole-based compounds have demonstrated significant cytotoxic effects on HT-29 colon cancer cells .

Case Study: Anticancer Efficacy

In a study evaluating the cytotoxicity of pyrazole derivatives, this compound was tested alongside several analogs. The results indicated that compounds with electron-withdrawing groups, such as fluorine, enhanced anticancer activity due to improved binding affinity to target proteins involved in cell proliferation .

The proposed mechanisms through which pyrazole derivatives exert their biological effects include:

- Inhibition of Enzymatic Activity : Some studies indicate that pyrazole compounds can inhibit enzymes like xanthine oxidase, which is involved in purine metabolism .

- Disruption of Cell Membrane Integrity : Pyrazole derivatives have been shown to disrupt bacterial cell membranes, leading to cell lysis and death .

- Induction of Apoptosis : Certain derivatives trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Q & A

Basic Synthesis

Q: What are the standard synthetic routes for preparing N-(3-fluorophenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide? A: The compound is typically synthesized via multi-step reactions. Key steps include:

- Morpholino group incorporation : Coupling morpholine derivatives with pyrazole intermediates under reflux conditions in aprotic solvents (e.g., DMF or THF) .

- Acetamide formation : Reacting 3-fluoroaniline with chloroacetyl chloride, followed by nucleophilic substitution with the pyrazole-morpholino intermediate. Reaction conditions (pH 7–8, 60–80°C) are critical to avoid side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Advanced Synthesis

Q: How can reaction conditions be systematically optimized for higher yield and purity? A: Use Design of Experiments (DoE) to vary:

- Temperature : Higher temperatures (80–100°C) accelerate coupling but may degrade heat-sensitive intermediates .

- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) improve reaction rates .

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates but may require post-reaction solvent exchange .

Yield optimization often involves real-time monitoring via TLC or HPLC .

Basic Characterization

Q: Which analytical techniques confirm the compound’s structural integrity? A:

- ¹H/¹³C NMR : Verify substituent positions (e.g., fluorophenyl proton splitting patterns at δ 7.1–7.4 ppm) and morpholino integration .

- HRMS : Confirm molecular ion ([M+H]⁺) and fragment ions (e.g., cleavage at the acetamide bond) .

- FTIR : Identify carbonyl (C=O stretch at ~1680 cm⁻¹) and morpholino C-N stretches .

Advanced Characterization

Q: How is single-crystal X-ray diffraction used to resolve ambiguous structural features? A:

- Crystallization : Slow evaporation from DMSO/water mixtures produces diffraction-quality crystals .

- SHELX refinement : SHELXL refines bond lengths/angles and validates hydrogen bonding (e.g., N-H···O interactions in the acetamide group) .

- Crystallographic data : Metrics like R-factor (<0.05) and data-to-parameter ratio (>15:1) ensure reliability .

Data Contradiction Analysis

Q: How to resolve discrepancies between spectroscopic data and expected structures? A:

- Cross-validation : Compare NMR data with computed spectra (DFT or machine learning tools) .

- Isotopic labeling : Use ¹⁵N-labeled intermediates to trace unexpected peaks .

- Crystallographic evidence : X-ray structures provide definitive confirmation of regiochemistry (e.g., pyrazole substitution patterns) .

Biological Activity

Q: What methodologies assess the compound’s mechanism of action in antimicrobial studies? A:

- Enzyme inhibition assays : Target microbial enzymes (e.g., dihydrofolate reductase) via fluorescence-based kinetics .

- MIC/MBC testing : Determine minimum inhibitory/bactericidal concentrations using broth microdilution .

- Molecular docking : Simulate binding to active sites (e.g., using AutoDock Vina) to rationalize structure-activity relationships (SAR) .

Stability Studies

Q: How to evaluate the compound’s stability under physiological conditions? A:

- pH-dependent degradation : Incubate in buffers (pH 1–9) and monitor via HPLC .

- Thermal analysis : TGA/DSC identify decomposition temperatures (>200°C common for acetamides) .

- Light sensitivity : UV-Vis spectroscopy tracks photodegradation (λmax shifts indicate structural changes) .

Advanced Crystallography

Q: How to interpret hydrogen-bonding networks in crystal structures? A:

- Graph-set analysis : Classify motifs (e.g., R₂²(8) rings from N-H···O bonds) using Mercury software .

- SHELXL constraints : Apply restraints for disordered morpholino groups to improve refinement .

- Hirshfeld surfaces : Quantify intermolecular interactions (e.g., F···H contacts from fluorophenyl groups) .

Synthetic Challenges

Q: How to troubleshoot low yields during the final coupling step? A:

- Protecting groups : Temporarily protect reactive sites (e.g., morpholino nitrogen) with Boc groups .

- Microwave-assisted synthesis : Reduce reaction times and improve efficiency .

- Byproduct analysis : Use LC-MS to identify competing pathways (e.g., hydrolysis of chloroacetyl intermediates) .

Computational Modeling

Q: What computational strategies predict SAR for derivatives? A:

- QSAR modeling : Use Gaussian or Schrödinger to correlate electronic parameters (e.g., Hammett σ) with bioactivity .

- MD simulations : Simulate binding to dynamic protein targets (e.g., 100 ns trajectories in GROMACS) .

- ADMET prediction : SwissADME estimates pharmacokinetic properties (e.g., logP ~2.5 for optimal permeability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.